1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
Overview
Description
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is a synthetic derivative of mannose, a monosaccharide sugar. This compound is characterized by the presence of four acetyl groups and an acetamido group attached to the mannose molecule. It is commonly used in biochemical research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation of Mannose: The synthesis of this compound typically involves the acetylation of mannose. This process requires the use of acetic anhydride and a catalyst such as pyridine or dimethylaminopyridine (DMAP) under controlled temperature conditions.
Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to verify the purity and structural integrity of the synthesized compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the acetyl groups into other functional groups.
Substitution: Substitution reactions can be used to replace the acetyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation can yield compounds such as this compound-6-phosphate.
Reduced Derivatives: Reduction can produce compounds like this compound-6-alcohol.
Substituted Derivatives: Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate in enzymatic studies and glycosylation reactions.
Medicine: The compound is utilized in the development of glycomimetics and therapeutic agents targeting carbohydrate-binding proteins.
Industry: It is employed in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1,3,4,6-tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-glucose: This compound is structurally similar to 1,3,4,6-tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose but differs in the configuration of the hydroxyl group at the second carbon atom.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Another closely related compound, differing only in the presence of an amino group instead of an acetamido group.
2-Acetamido-2-deoxy-beta-d-glucopyranose: This compound lacks the acetyl groups present in this compound.
These compounds share similar applications but may exhibit different reactivity and biological activities due to their structural differences.
Properties
IUPAC Name |
(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908637 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |
Record name | NSC409738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC224432 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-beta-D-glucosamine tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.